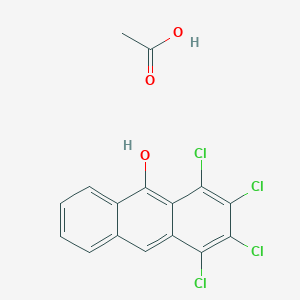
Acetic acid;1,2,3,4-tetrachloroanthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2,3,4-tetrachloroanthracen-9-ol is a chemical compound with the molecular formula C14H6Cl4O2. This compound is known for its unique structure, which includes a tetrachlorinated anthracene core with an acetic acid functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,3,4-tetrachloroanthracen-9-ol typically involves the chlorination of anthracene followed by the introduction of an acetic acid group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions on the anthracene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2,3,4-tetrachloroanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated anthracene derivatives.
Substitution: The chlorine atoms on the anthracene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrachloroanthraquinone, while reduction can produce partially dechlorinated anthracene derivatives.
Scientific Research Applications
Acetic acid;1,2,3,4-tetrachloroanthracen-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1,2,3,4-tetrachloroanthracen-9-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with enzymes and proteins, inhibiting their activity. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachloroanthracene: Similar in structure but lacks the acetic acid group.
9-Anthracenol: Contains the anthracene core with a hydroxyl group but lacks chlorination.
Tetrachloroanthraquinone: An oxidized derivative with similar chlorination but different functional groups.
Uniqueness
Acetic acid;1,2,3,4-tetrachloroanthracen-9-ol is unique due to the combination of its chlorinated anthracene core and the acetic acid functional group. This combination imparts distinct chemical properties, making it valuable for specific research applications and industrial uses.
Properties
CAS No. |
61601-18-1 |
|---|---|
Molecular Formula |
C16H10Cl4O3 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
acetic acid;1,2,3,4-tetrachloroanthracen-9-ol |
InChI |
InChI=1S/C14H6Cl4O.C2H4O2/c15-10-8-5-6-3-1-2-4-7(6)14(19)9(8)11(16)13(18)12(10)17;1-2(3)4/h1-5,19H;1H3,(H,3,4) |
InChI Key |
GZVCSXMQNMJSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C=C3C(=C2O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















